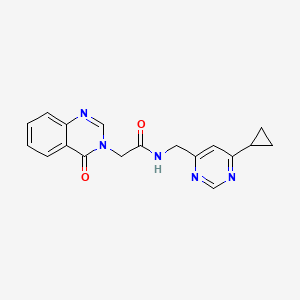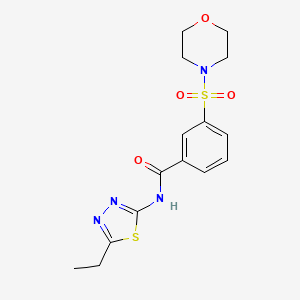
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It is suggested that the presence of the =n-c-s- moiety and strong aromaticity of the 1,3,4-thiadiazole ring may contribute to its biological activity .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can interact strongly with biomolecules such as proteins and dna .
Result of Action
Compounds with a 1,3,4-thiadiazol moiety have been associated with a wide range of biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide typically involves the cyclization of semicarbazides or thiosemicarbazides with nitroalkanes activated in the presence of polyphosphoric acid . Another common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve large-scale cyclocondensations of acylhydrazines with carboxylic acid equivalents, using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent . These methods are scalable and can be adapted for the production of various thiadiazole derivatives, including N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinyl or sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitro-benzamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide is unique due to its morpholinyl and sulfonyl functional groups, which confer distinct chemical and biological properties. These groups enhance the compound’s solubility and ability to interact with biological targets, making it a valuable molecule for research and development in various fields.
Eigenschaften
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-2-13-17-18-15(24-13)16-14(20)11-4-3-5-12(10-11)25(21,22)19-6-8-23-9-7-19/h3-5,10H,2,6-9H2,1H3,(H,16,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUDKYPGENJQNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
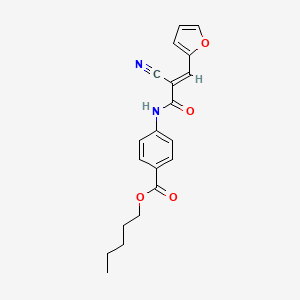


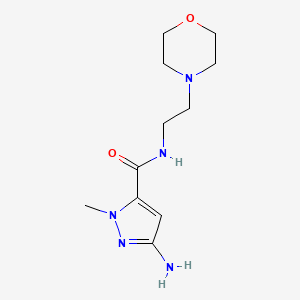

![3-(4-Chlorobenzyl)benzo[d]isoxazol-6-ol](/img/structure/B2404027.png)

![N-(2-ethoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2404029.png)
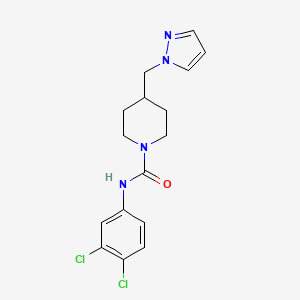
![3,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2404031.png)

![methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2404036.png)

